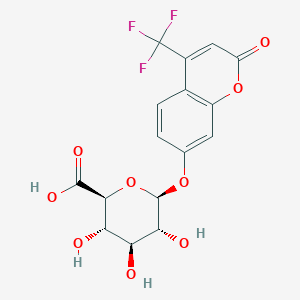
Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chloro group, a methoxycarbonyl group, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by esterification and amination reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further modification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers, contributing to advancements in materials science.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-aminophenyl)amino)benzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-hydroxyphenyl)amino)benzoate: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H13ClN2O6 |
|---|---|
Molekulargewicht |
364.73 g/mol |
IUPAC-Name |
methyl 3-(5-chloro-2-methoxycarbonylanilino)-4-nitrobenzoate |
InChI |
InChI=1S/C16H13ClN2O6/c1-24-15(20)9-3-6-14(19(22)23)13(7-9)18-12-8-10(17)4-5-11(12)16(21)25-2/h3-8,18H,1-2H3 |
InChI-Schlüssel |
HTUFJRYOWPZHEV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC2=C(C=CC(=C2)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12931251.png)


![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931265.png)



![tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12931310.png)
![2-Chloro-3-methyl-4-((1R,3R,5R)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12931323.png)




